molecular formula C16H20N2O7 B12001668 Diethyl acetamido[(4-nitrophenyl)methyl]propanedioate CAS No. 6265-87-8

Diethyl acetamido[(4-nitrophenyl)methyl]propanedioate

Cat. No.: B12001668
CAS No.: 6265-87-8
M. Wt: 352.34 g/mol
InChI Key: WNUVFEVPHDQZBA-UHFFFAOYSA-N
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Description

Diethyl 2-(acetylamino)-2-(4-nitrobenzyl)malonate is an organic compound that belongs to the class of malonates. Malonates are esters or salts of malonic acid and are widely used in organic synthesis due to their versatility. This compound features an acetylamino group, a nitrobenzyl group, and two ethyl ester groups attached to a malonate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-(acetylamino)-2-(4-nitrobenzyl)malonate typically involves the following steps:

    Malonate Ester Formation: The formation of the malonate ester through esterification.

Industrial Production Methods

Industrial production methods may involve large-scale nitration and acetylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The acetylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

    Reduction: The major product is the corresponding amine.

    Substitution: The major products depend on the nucleophile used and the reaction conditions.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Catalysis: Employed in catalytic reactions to form carbon-carbon bonds.

Biology

    Biochemical Studies: Used in studies involving enzyme inhibition and protein modification.

Medicine

    Drug Development: Potential use in the development of new therapeutic agents.

Industry

    Material Science: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of diethyl 2-(acetylamino)-2-(4-nitrobenzyl)malonate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The acetylamino group can form hydrogen bonds with proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler malonate ester without the nitrobenzyl and acetylamino groups.

    Ethyl acetoacetate: Contains an acetyl group but lacks the nitrobenzyl group.

Uniqueness

Diethyl 2-(acetylamino)-2-(4-nitrobenzyl)malonate is unique due to the presence of both the nitrobenzyl and acetylamino groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

6265-87-8

Molecular Formula

C16H20N2O7

Molecular Weight

352.34 g/mol

IUPAC Name

diethyl 2-acetamido-2-[(4-nitrophenyl)methyl]propanedioate

InChI

InChI=1S/C16H20N2O7/c1-4-24-14(20)16(17-11(3)19,15(21)25-5-2)10-12-6-8-13(9-7-12)18(22)23/h6-9H,4-5,10H2,1-3H3,(H,17,19)

InChI Key

WNUVFEVPHDQZBA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])(C(=O)OCC)NC(=O)C

Origin of Product

United States

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